molecular formula C14H20N2O3 B2942429 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine CAS No. 2034291-82-0

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine

Cat. No.: B2942429
CAS No.: 2034291-82-0
M. Wt: 264.325
InChI Key: NKDZMMZTCMOWQS-UHFFFAOYSA-N
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Description

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine is a complex organic compound that features a furan ring, an azetidine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine involves multiple steps, starting with the preparation of the furan-2-carbonyl azetidine intermediate. One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The final step typically involves the coupling of the azetidine intermediate with 4-methoxypiperidine under specific reaction conditions.

Chemical Reactions Analysis

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the azetidine and piperidine rings can modulate the compound’s binding affinity and specificity . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine can be compared with similar compounds such as:

Properties

IUPAC Name

furan-2-yl-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-4-6-15(7-5-12)11-9-16(10-11)14(17)13-3-2-8-19-13/h2-3,8,11-12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDZMMZTCMOWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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